molecular formula C21H24N4O3 B4896870 1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B4896870
M. Wt: 380.4 g/mol
InChI Key: XZGVLGOPGFBBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It is commonly referred to as TASP0433864 and has been the subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves its ability to modulate the activity of the TRPV1 ion channel. The compound acts as a TRPV1 antagonist, which means that it blocks the activity of the channel. This results in a decrease in pain sensation and inflammation.
Biochemical and physiological effects:
1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have significant effects on pain sensation and inflammation in animal models. It has also been shown to have anxiolytic and antidepressant effects. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione in lab experiments is its ability to selectively target the TRPV1 ion channel. This makes it a useful tool for studying the role of TRPV1 in pain sensation and inflammation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione. One direction is to investigate its potential use in the treatment of neuropathic pain, anxiety, and depression in humans. Another direction is to study its effects on other ion channels and receptors in the nervous system. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been reported in scientific literature. The method involves the reaction of 3-ethoxybenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxylic acid, followed by cyclization with ethyl acetoacetate and ammonium acetate. The resulting compound is then purified by column chromatography to obtain the final product.

Scientific Research Applications

1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been the subject of scientific research due to its potential therapeutic properties. It has been studied for its ability to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation. The compound has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

1-(3-ethoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-2-28-17-7-5-6-16(14-17)25-20(26)15-18(21(25)27)23-10-12-24(13-11-23)19-8-3-4-9-22-19/h3-9,14,18H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGVLGOPGFBBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

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